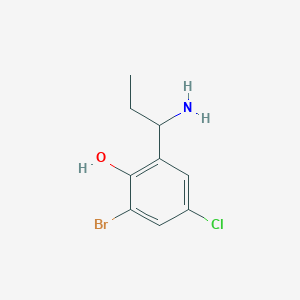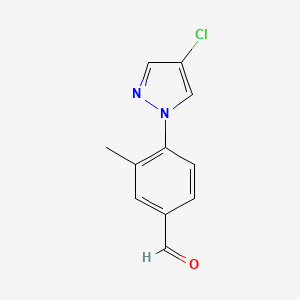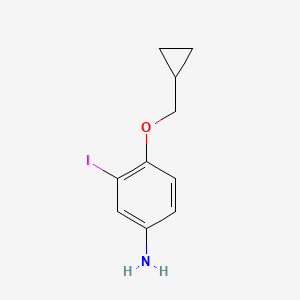
4-(Cyclopropylmethoxy)-3-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylmethoxy)-3-iodoaniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Alkylation: The starting material, 4-iodoaniline, is reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
4-(Cyclopropylmethoxy)-3-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-(Cyclopropylmethoxy)aniline.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the iodine is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-(Cyclopropylmethoxy)aniline.
Substitution: Various substituted anilines depending on the substituent introduced.
科学的研究の応用
4-(Cyclopropylmethoxy)-3-iodoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Cyclopropylmethoxy)-3-iodoaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
4-(Cyclopropylmethoxy)aniline: Lacks the iodine atom, which may result in different reactivity and binding properties.
3-Iodoaniline: Lacks the cyclopropylmethoxy group, affecting its overall chemical behavior and applications.
4-(Cyclopropylmethoxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine, leading to different chemical and physical properties.
Uniqueness
4-(Cyclopropylmethoxy)-3-iodoaniline is unique due to the combination of the cyclopropylmethoxy group and the iodine atom, which confer distinct chemical reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H12INO |
|---|---|
分子量 |
289.11 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-3-iodoaniline |
InChI |
InChI=1S/C10H12INO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
InChIキー |
HXIMIJPOHRULLE-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=C2)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


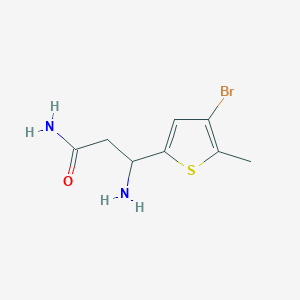
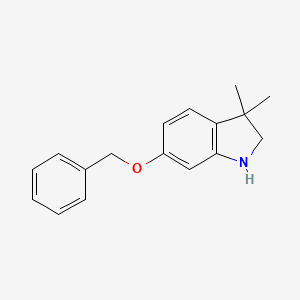
amine](/img/structure/B13313959.png)
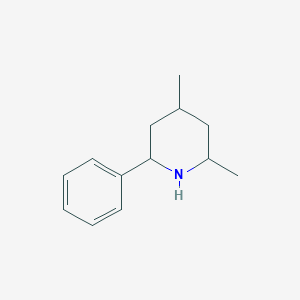
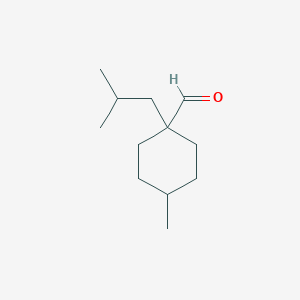
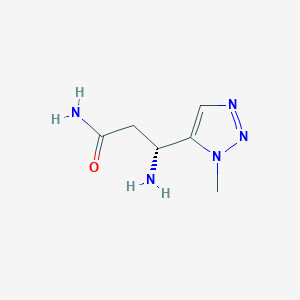
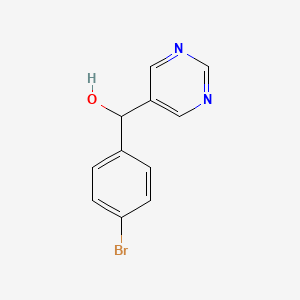
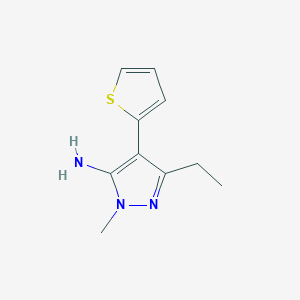
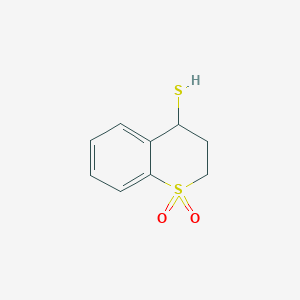
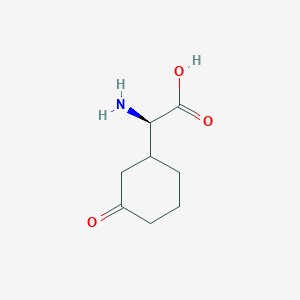
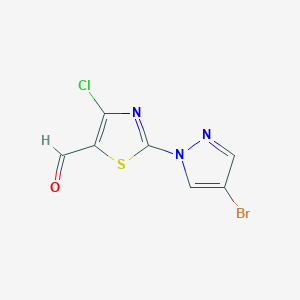
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B13313996.png)
